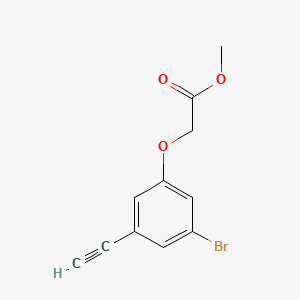

Methyl2-(3-bromo-5-ethynylphenoxy)acetate

Description

BenchChem offers high-quality Methyl2-(3-bromo-5-ethynylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl2-(3-bromo-5-ethynylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO3 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 2-(3-bromo-5-ethynylphenoxy)acetate |

InChI |

InChI=1S/C11H9BrO3/c1-3-8-4-9(12)6-10(5-8)15-7-11(13)14-2/h1,4-6H,7H2,2H3 |

InChI Key |

MNVJIAWXWBWDQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=CC(=CC(=C1)C#C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, a bifunctional molecule with significant potential as a building block in medicinal chemistry and materials science. The structural complexity, featuring a halogen, a terminal alkyne, and a phenoxyacetate moiety, necessitates a strategic, multi-step synthetic approach. This document details a robust three-step pathway commencing from 3,5-dibromophenol. The core transformations involve a selective Sonogashira cross-coupling reaction, a classic Williamson ether synthesis, and a mild silyl group deprotection. Each step is elucidated with in-depth mechanistic explanations, detailed experimental protocols, and critical safety considerations, designed for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance and Synthetic Overview

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is a valuable synthetic intermediate. The presence of three distinct functional groups—an aryl bromide, a terminal alkyne, and a methyl ester—on a central phenoxy scaffold provides orthogonal reactivity. This allows for selective, sequential modifications, making it an ideal precursor for creating diverse molecular libraries. For instance, the bromo and ethynyl groups are prime handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira), enabling the construction of complex conjugated systems like oligo(phenylene ethynylene)s (OPEs)[1].

The synthetic strategy outlined herein is designed for efficiency and control, proceeding through three key transformations:

-

Selective Monosubstitution via Sonogashira Coupling: Introduction of a protected ethynyl group onto a 3,5-dibromophenol scaffold.

-

Etherification via Williamson Ether Synthesis: Formation of the phenoxyacetate linkage.

-

Deprotection: Unveiling the terminal alkyne to yield the target molecule.

This approach prioritizes the use of a trimethylsilyl (TMS) protecting group for the alkyne, which is stable under various conditions and can be removed efficiently under mild protocols, thus preserving the integrity of the ester functionality[2][3].

Synthetic Pathway and Core Mechanisms

The overall synthetic route is depicted below, transforming a common starting material into the target compound in three distinct operational stages.

Caption: Overall synthetic workflow for Methyl 2-(3-bromo-5-ethynylphenoxy)acetate.

Step 1: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons[4][5]. It typically employs a dual-catalyst system of palladium and copper[6]. The reaction proceeds under mild conditions, making it suitable for functionalized aromatic rings[4][7]. Using (trimethylsilyl)acetylene is crucial as the TMS group protects the acidic terminal proton, preventing side reactions like homocoupling[8].

The catalytic cycle involves two interconnected loops: one for palladium and one for copper.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Step 2: Williamson Ether Synthesis

This classic reaction forms an ether from an organohalide and an alkoxide[9][10]. It proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[9]. For this synthesis, the phenoxide ion, generated by deprotonating the hydroxyl group of 3-bromo-5-((trimethylsilyl)ethynyl)phenol with a mild base like potassium carbonate, acts as the nucleophile. It attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide leaving group[9][11][12]. The use of a primary alkyl halide (methyl bromoacetate) is critical to ensure the Sₙ2 pathway is favored over a competing E2 elimination reaction[11][12].

Caption: Logical flow of the Williamson ether synthesis Sₙ2 mechanism.

Step 3: TMS Group Deprotection

The final step involves the cleavage of the carbon-silicon bond to reveal the terminal alkyne. The TMS group is a widely used protecting group for alkynes due to its stability and the ease of its removal[2]. While fluoride sources like tetrabutylammonium fluoride (TBAF) are effective, a milder and more economical method is base-catalyzed methanolysis using potassium carbonate (K₂CO₃) in methanol[2][3][13][14]. This method is highly efficient for terminal alkynes and avoids the use of corrosive fluoride reagents[3]. The reaction proceeds at room temperature and typically reaches completion within a few hours[13].

Experimental Protocols and Data

Materials and Instrumentation

| Reagents & Solvents | Instrumentation |

| 3,5-Dibromophenol | Nuclear Magnetic Resonance (NMR) Spectrometer |

| (Trimethylsilyl)acetylene | Mass Spectrometer (MS) |

| Methyl 2-bromoacetate | Inert atmosphere setup (Nitrogen/Argon) |

| Tetrakis(triphenylphosphine)palladium(0) | Standard glassware for organic synthesis |

| Copper(I) iodide | Magnetic stirrers with heating |

| Triethylamine (TEA) | Rotary evaporator |

| Potassium carbonate (K₂CO₃), anhydrous | Thin Layer Chromatography (TLC) plates |

| Tetrahydrofuran (THF), anhydrous | Silica gel for column chromatography |

| Methanol (MeOH), anhydrous | |

| Diethyl ether, Ethyl acetate, Hexane | |

| Saturated aq. NH₄Cl, Brine, MgSO₄ |

Step-by-Step Synthesis

Step 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)phenol

-

To an oven-dried flask under an inert atmosphere (N₂), add 3,5-dibromophenol (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous THF, followed by triethylamine (4.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add (trimethylsilyl)acetylene (1.1 eq) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.

Step 2: Synthesis of Methyl 2-(3-bromo-5-((trimethylsilyl)ethynyl)phenoxy)acetate

-

To a round-bottom flask, add 3-bromo-5-((trimethylsilyl)ethynyl)phenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone or DMF[15][16].

-

Stir the suspension vigorously at room temperature for 20 minutes.

-

Add methyl 2-bromoacetate (1.2 eq) dropwise to the mixture.

-

Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts[16].

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by column chromatography if necessary.

Step 3:

-

Dissolve the crude product from Step 2 (1.0 eq) in methanol[13].

-

Add a catalytic amount of anhydrous potassium carbonate (0.2 eq)[13].

-

Stir the mixture at room temperature for 1-2 hours under an inert atmosphere, monitoring by TLC[13].

-

Once the reaction is complete, neutralize the mixture with a small amount of dilute HCl.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, Methyl 2-(3-bromo-5-ethynylphenoxy)acetate. Purify by column chromatography if required.

Characterization Data

The structural confirmation of the final product is achieved through NMR spectroscopy. The expected chemical shifts are summarized below, based on analyses of similar structures[16][17][18].

| Proton / Carbon | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) | Notes |

| Ar-H | 7.0 - 7.4 (multiplets) | 115 - 135 | Aromatic protons and carbons. |

| -C≡C-H | ~3.1 (singlet) | ~77 (C-H), ~82 (C-Ar) | Terminal alkyne proton and carbons. |

| O-CH₂ -CO | ~4.6 (singlet) | ~65 | Methylene protons adjacent to the phenoxy oxygen. |

| O-CH₃ | ~3.8 (singlet) | ~52 | Methyl ester protons. |

| -C =O | - | ~169 | Ester carbonyl carbon. |

| Ar-C -Br | - | ~122 | Carbon atom bonded to bromine. |

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood.

| Reagent | Key Hazards | Handling Precautions |

| (Trimethylsilyl)acetylene | Highly flammable liquid and vapor[19][20]. Lachrymatory. Reacts with water. | Handle under an inert atmosphere. Keep away from heat, sparks, and open flames[19][20]. Use non-sparking tools. Wear appropriate PPE, including safety goggles and gloves[19][21]. |

| Methyl Bromoacetate | Toxic, corrosive, and a lachrymator. | Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood. Wear chemical-resistant gloves and eye protection. |

| Palladium Catalysts | Can be flammable and toxic. | Avoid creating dust. Handle with care, wearing gloves and a dust mask. |

| Triethylamine | Flammable, corrosive, and toxic upon inhalation. | Use in a well-ventilated area. Keep away from ignition sources. Wear appropriate PPE. |

| Copper(I) Iodide | Harmful if swallowed or inhaled. Causes skin and eye irritation. | Avoid breathing dust. Wash hands thoroughly after handling. |

Troubleshooting and Optimization

-

Low Yield in Sonogashira Coupling: This may be due to catalyst deactivation or homocoupling of the alkyne. Ensure all reagents and solvents are anhydrous and the system is thoroughly purged with an inert gas[5]. The use of a slight excess of the alkyne can also improve yields.

-

Incomplete Williamson Ether Synthesis: The reaction is sensitive to the base and solvent. Ensure anhydrous potassium carbonate is used and that the solvent is of high purity. Increasing the reaction temperature or time may drive the reaction to completion.

-

Difficult Purification: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Conclusion

This guide presents a validated and reliable three-step synthetic route for producing Methyl 2-(3-bromo-5-ethynylphenoxy)acetate. By leveraging a strategic sequence of Sonogashira coupling, Williamson ether synthesis, and TMS deprotection, the target molecule can be synthesized with high control and efficiency. The detailed protocols, mechanistic insights, and safety guidelines provided herein serve as an authoritative resource for researchers engaged in advanced organic synthesis.

References

-

Sonogashira coupling. In: Wikipedia. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages. [Link]

-

Al-Masum, M., & Al-Aabed, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

-

Li, J. J. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(25), 8933-8936. [Link]

-

Williamson's synthesis. Physics Wallah. [Link]

-

Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

-

Williamson ether synthesis. In: Wikipedia. [Link]

-

Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Hunt, I. Williamson Ether Synthesis. University of Calgary Chemistry. [Link]

-

Williamson Ether Synthesis. ChemTalk. [Link]

-

Synthesis of Methyl Bromo[p-(phenoxy)phenyl]acetate. PrepChem.com. [Link]

-

Supplemental Chemical Synthesis. A-ORCA. [Link]

-

¹H NMR spectrum of methyl acetate. ResearchGate. [Link]

-

Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

-

Purification process for methyl acetate. European Patent Office. [Link]

-

An Improved Preparation of 3-Bromo-2H-pyran-2-one. Organic Syntheses. [Link]

-

Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. Royal Society of Chemistry. [Link]

- Purification process for methyl acetate.

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

-

Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. HAL open science. [Link]

-

NMR spectra obtained for ethyl acetate and methyl propanoate. Filo. [Link]

- Preparation of methyl phenoxyacetate.

-

Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

Synthesis of allyl 3-bromophenyl ether. PrepChem.com. [Link]

Sources

- 1. 3-Bromo-5-ethynylaniline|C8H6BrN|High-Purity [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 11. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Write the pattern of NMR spectra obtained for ethyl acetate and methyl pr.. [askfilo.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. chemicalbull.com [chemicalbull.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

Characterization of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate

An In-Depth Technical Guide to the

Abstract: Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is a bespoke chemical entity poised for significant utility in drug discovery and medicinal chemistry. Its trifunctional architecture, featuring a brominated aryl ring for cross-coupling, a terminal alkyne for bioorthogonal "click" chemistry, and a phenoxyacetate moiety common in pharmacologically active agents, marks it as a versatile scaffold. This guide provides a comprehensive framework for the definitive structural characterization and purity assessment of this compound, grounded in established analytical principles. We offer not just protocols, but the strategic rationale behind them, ensuring researchers can confidently synthesize and utilize this valuable building block for next-generation therapeutics.

Strategic Importance and Rationale for Characterization

In modern drug development, the efficiency of synthesizing and screening compound libraries is paramount. Building blocks like Methyl 2-(3-bromo-5-ethynylphenoxy)acetate are designed for versatility. The bromo-substituent serves as a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments[1][2][3]. The ethynyl group is a powerful functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction, or can itself participate in further coupling chemistries. The phenoxyacetic acid core is a well-established scaffold in medicinal chemistry, known for its presence in various bioactive molecules[4].

Given its role as a foundational scaffold, unambiguous characterization is not merely a procedural step but a prerequisite for the validity of all subsequent research. An impurity or misidentified structure can compromise biological data and invalidate structure-activity relationship (SAR) studies. This guide, therefore, emphasizes a multi-technique, self-validating approach to structural elucidation and purity analysis.

Physicochemical and Spectroscopic Data Summary

A full characterization dossier relies on the convergence of data from multiple analytical techniques. The expected data for Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is summarized below.

| Property / Technique | Expected Data / Observation |

| Molecular Formula | C₁₁H₉BrO₃ |

| Molecular Weight | Average: 269.09 g/mol |

| Monoisotopic Mass | 267.9735 Da (⁷⁹Br), 269.9715 Da (⁸¹Br) |

| Physical State | Expected to be a liquid or low-melting solid at room temperature.[5] |

| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed assignments. |

| ¹³C NMR (100 MHz, CDCl₃) | 11 expected signals. See Table 3 for predicted assignments. |

| Mass Spectrometry (HRMS-ESI) | Molecular ion peaks [M+H]⁺ at m/z 268.9808 (⁷⁹Br) and 270.9787 (⁸¹Br) |

| Chromatographic Purity (HPLC) | >95% (typical target for research-grade intermediates) |

Comprehensive Characterization Workflow

The definitive characterization of a novel synthetic compound is a systematic process. Each step provides a layer of evidence that, when combined, offers unambiguous proof of structure and purity.

Caption: Workflow for the synthesis, purification, and characterization of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

Proton (¹H) NMR Analysis: The Rationale

The predicted ¹H NMR spectrum provides a fingerprint of the molecule. Each unique proton environment gives rise to a distinct signal, and its chemical shift (δ), integration (area), and multiplicity (splitting pattern) are diagnostic.

-

Chemical Shift (δ): The position of a signal indicates the electronic environment. Electronegative atoms (like oxygen and bromine) and aromatic systems deshield nearby protons, shifting their signals downfield (to a higher ppm value).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets (e.g., doublet, triplet), revealing connectivity.

Table 2: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Hₐ | ~3.5 | Singlet (s) | 1H | The terminal alkyne proton is characteristic and typically appears in this region. It is a singlet as there are no adjacent protons within 3 bonds. |

| Hₓ | ~7.3-7.5 | Multiplet (m) | 3H | These three aromatic protons are in unique environments and will likely show fine coupling to each other, resulting in a complex multiplet or closely spaced singlets/doublets. |

| Hₙ | ~4.7 | Singlet (s) | 2H | The methylene protons are adjacent to an ester carbonyl and a phenoxy oxygen, strongly deshielding them. They are a singlet as there are no adjacent protons. |

| Hₘ | ~3.8 | Singlet (s) | 3H | The methyl ester protons are in a classic environment, appearing as a sharp singlet.[6] |

Carbon (¹³C) NMR Analysis: The Rationale

¹³C NMR spectroscopy complements ¹H NMR by defining the carbon skeleton. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line. This allows for a direct count of non-equivalent carbons.

Table 3: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ester) | ~168 | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| C-O (Aromatic) | ~158 | The aromatic carbon directly attached to the ether oxygen is significantly deshielded. |

| C-Br (Aromatic) | ~122 | The carbon bearing the bromine atom shows a characteristic shift. |

| C (Aromatic) | ~115-135 | The remaining four aromatic carbons will appear in this region. |

| C≡C (Alkyne) | ~78-82 | The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts. |

| -O-C H₂- | ~65 | The methylene carbon is shifted downfield by the adjacent oxygen atom. |

| -O-C H₃ | ~52 | The methyl ester carbon is a typical value for this functional group. |

Experimental Protocol: NMR Sample Preparation

High-quality data requires meticulous sample preparation.[7][8][9]

-

Sample Weighing: Accurately weigh 10-20 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7][8]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for this compound. Use approximately 0.6-0.7 mL of solvent.[7][10]

-

Dissolution: Add the solvent to the vial and gently vortex or sonicate to ensure complete dissolution. The solution must be free of any particulate matter.[10]

-

Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any fine particulates, carefully transfer the solution into a high-quality 5 mm NMR tube.[10][11] The final sample depth should be approximately 4-5 cm.[9]

-

Execution: Cap the tube, wipe it clean, and insert it into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe, and acquiring the data.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, serving as the ultimate confirmation of the molecular formula.

Technique Selection and Rationale

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.

-

HRMS: Provides mass measurements accurate to several decimal places, allowing for the unambiguous determination of the elemental formula by distinguishing between compounds with the same nominal mass.[12]

-

ESI: Is a soft ionization method that typically generates the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it easy to identify the parent compound.[12]

Diagnostic Isotopic Pattern of Bromine

A key validation feature for this molecule is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio of abundance.[13] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "M" peak and an "M+2" peak) of almost equal intensity, separated by two mass units.[13][14] This is a definitive piece of evidence for the presence of bromine in the molecule.

Caption: Expected isotopic pattern for the molecular ion in the mass spectrum, confirming the presence of a single bromine atom.

General Protocol: Sample Preparation for HRMS-ESI

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol or acetonitrile.

-

Infusion: The solution is typically introduced into the mass spectrometer via direct infusion with a syringe pump or through an integrated liquid chromatography system (LC-MS).

-

Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular ion mass (e.g., m/z 100-500).

Chromatographic Purity Analysis

While spectroscopy confirms structure, chromatography quantifies purity. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of synthetic intermediates.

Rationale and Method Development

HPLC separates the target compound from any impurities (e.g., starting materials, by-products) based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase (e.g., a mixture of water and acetonitrile). A UV detector is commonly used to monitor the column eluent. The purity is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.

General Protocol: HPLC Analysis

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Column: A reverse-phase C18 column is a versatile starting point.

-

Mobile Phase: A gradient elution from a high-polarity solvent (e.g., water with 0.1% formic acid) to a low-polarity solvent (e.g., acetonitrile with 0.1% formic acid) is effective for separating a wide range of impurities.

-

Detection: Monitor the elution profile at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

-

Analysis: Integrate the peaks and calculate the area percentage of the main product peak to determine purity.

Applications in Drug Discovery

The structural features of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate make it a highly valuable intermediate for creating libraries of complex molecules for biological screening. Its utility mirrors that of other multifunctional scaffolds used in the development of new therapeutics.[4][15][16] The strategic placement of three distinct functional groups allows for a modular and divergent synthetic approach, enabling rapid exploration of chemical space to identify lead compounds.

References

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

-

Fiveable. (2025, August 15). Interpreting Mass Spectra | Organic Chemistry Class Notes. [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

-

OpenOChem Learn. Interpreting MS. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Waters Corporation. Interpreting Mass Spectrometry Output. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Western University. NMR Sample Preparation. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0187771). [Link]

-

Supplemental Chemical Synthesis. A - -ORCA. [Link]

- Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1553.

-

ResearchGate. Figure 11: the 1 H NMR spectrum of methyl acetate shows two peaks.... [Link]

-

The Royal Society of Chemistry. Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- Zhang, F., et al. (2021). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. Molecular & Cellular Proteomics, 20, 100067.

-

Request PDF. Metal-catalysed Halogen Exchange Reactions of Aryl Halides. [Link]

-

The Good Scents Company. methyl phenoxyacetate, 2065-23-8. [Link]

- Dunsford, J. J., et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5429–5432.

-

PubChem. Methyl 2-(3-(bromomethyl)phenoxy)acetate. [Link]

-

ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]

- Google Patents.

-

Taylor & Francis. Aryl halides – Knowledge and References. [Link]

- Oldenhuis, N. J., et al. (2008). An improved protocol for the Pd-catalyzed alpha-arylation of aldehydes with aryl halides. Organic Letters, 10(22), 5171–5174.

- Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793.

-

ChemRxiv. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

ResearchGate. (PDF) A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. [Link]

- Bertram, T. H., et al. (2016). Clustering, methodology, and mechanistic insights into acetate chemical ionization using high-resolution time-of-flight mass spectrometry. Atmospheric Measurement Techniques, 9(8), 4047–4059.

- Wheelock, C. E., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory. Metabolomics, 4(1), 52–62.

- Varghese, J. & Kuttan, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 237–240.

-

MDPI. 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. [Link]

-

IAPC Journals. New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. [Link]

-

National Library of Medicine. 2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An improved protocol for the Pd-catalyzed alpha-arylation of aldehydes with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. fiveable.me [fiveable.me]

- 13. compoundchem.com [compoundchem.com]

- 14. Interpreting MS | OpenOChem Learn [learn.openochem.org]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities | ADMET and DMPK [pub.iapchem.org]

Multi-Orthogonal Functionalization: A Technical Guide to Methyl 2-(3-bromo-5-ethynylphenoxy)acetate in Advanced Synthesis

Executive Summary

In the landscape of modern drug discovery and materials science, the demand for highly modular, multi-functional building blocks has never been higher. Methyl 2-(3-bromo-5-ethynylphenoxy)acetate (CAS: 2758002-15-0) [1][2] emerges as a uniquely versatile scaffold, featuring three orthogonally reactive sites: a terminal alkyne, an aryl bromide, and a methyl ester. This in-depth technical guide provides researchers and drug development professionals with the mechanistic logic and self-validating protocols required to leverage this molecule in complex synthetic workflows, such as the assembly of Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates.

Physicochemical Profiling & Structural Logic

To effectively utilize Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, one must first understand the spatial and electronic distribution of its functional groups. The 1,3,5-trisubstitution pattern on the central benzene ring ensures minimal steric hindrance between the reactive sites, allowing for sequential functionalization without cross-reactivity.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | Methyl 2-(3-bromo-5-ethynylphenoxy)acetate |

| CAS Number | 2758002-15-0 |

| Molecular Formula | C₁₁H₉BrO₃ |

| Molecular Weight | 269.09 g/mol |

| Core Scaffold | 1,3,5-trisubstituted phenoxy ether |

| Site 1: Terminal Alkyne | Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Site 2: Aryl Bromide | Primed for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) |

| Site 3: Methyl Ester | Primed for saponification and subsequent HATU-mediated amidation |

The Logic of Orthogonal Reactivity

The true value of this molecule lies in its orthogonality . Orthogonal reactivity means that each functional group can be reacted under specific conditions that leave the other two groups completely intact.

-

The Alkyne: Reacts exclusively with azides under Cu(I) catalysis. The aryl bromide is inert to Cu(I) at room temperature, and the ester is stable under the mild aqueous conditions used.

-

The Bromide: Reacts with boronic acids under Pd(0) catalysis. By carefully selecting the phosphine ligand and base, the coupling can be driven to completion without hydrolyzing the ester or interfering with the newly formed triazole (if CuAAC was performed first).

-

The Ester: Can be hydrolyzed to a carboxylic acid using mild aqueous lithium hydroxide (LiOH). The ether linkage, the triazole ring, and the cross-coupled biaryl system are entirely stable to these saponification conditions.

Visualizing the Orthogonal Reactivity Map

Caption: Orthogonal reactivity map of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include the mechanistic causality behind reagent selection and explicit In-Process Controls (IPCs) to verify success before proceeding to the next synthetic step.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step functionalizes the terminal alkyne. We utilize the in situ reduction of Cu(II) to Cu(I), a standard established by [3][4], which revolutionized click chemistry.

-

Causality of Reagents: Generating Cu(I) in situ using sodium ascorbate prevents the oxidative Glaser homocoupling of the terminal alkynes that often plagues reactions using direct Cu(I) salts. A solvent mixture of tert-butanol and water (1:1) is chosen because it optimally solvates both the organic scaffold and the inorganic catalytic salts.

-

Step-by-Step Methodology:

-

Dissolve Methyl 2-(3-bromo-5-ethynylphenoxy)acetate (1.0 eq) and the target organic azide (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O (0.1 M concentration).

-

Add CuSO₄·5H₂O (0.05 eq) followed immediately by sodium ascorbate (0.10 eq).

-

Stir the biphasic mixture vigorously at room temperature for 4–12 hours.

-

Quench the reaction by diluting with water and extracting with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

IPC & Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 269) disappears, replaced by the expected [M+Azide] adduct. The aryl bromide isotopic pattern (1:1 ratio of M / M+2) must remain intact in the mass spectrum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This step functionalizes the aryl bromide. The protocol leverages the foundational cross-coupling mechanics detailed by [5][6].

-

Causality of Reagents: We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step of the catalytic cycle and prevents catalyst deactivation. Aqueous K₂CO₃ is used as the base to form the reactive boronate ate-complex necessary for transmetalation.

-

Step-by-Step Methodology:

-

In a Schlenk flask, combine the brominated intermediate (1.0 eq), the target boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1).

-

Purge the flask with Nitrogen/Argon for 5 minutes.

-

Heat the reaction mixture to 80 °C for 6 hours under an inert atmosphere.

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

-

-

IPC & Self-Validation: Monitor via TLC (UV active). Post-purification, validate via High-Resolution Mass Spectrometry (HRMS). The characteristic 1:1 isotopic doublet of the bromine atom must be absent, confirming the successful substitution of the bromide with the boronic acid payload.

Protocol C: Ester Hydrolysis & HATU-Mediated Amidation

The final orthogonal handle is the methyl ester, which is converted into an amide to attach the final payload (e.g., an E3 ligase ligand in PROTAC synthesis). We utilize HATU, a premier coupling reagent extensively reviewed by [7][8].

-

Causality of Reagents: Saponification is achieved with LiOH in THF/H₂O; LiOH is mild enough to cleave the methyl ester without breaking the phenoxy ether linkage. For the amidation, HATU is selected because its 7-aza-benzotriazole leaving group accelerates the reaction and minimizes epimerization, even with sterically hindered amines. DIPEA is used as a non-nucleophilic base to maintain the basic pH required for the amine to attack the activated ester.

-

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the ester intermediate in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the free carboxylic acid.

-

Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

-

Add the target primary or secondary amine (1.1 eq) and stir at room temperature for 4 hours.

-

Dilute with water, extract with dichloromethane, wash with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

-

-

IPC & Self-Validation: Validate the hydrolysis via ¹H NMR by confirming the disappearance of the sharp methyl ester singlet at ~3.8 ppm. Validate the amidation by the appearance of the amide N-H proton (typically broad, 7.0–8.5 ppm) and the corresponding mass shift in LC-MS.

Visualizing the Synthetic Workflow: PROTAC Assembly

To demonstrate the real-world application of these protocols, the diagram below illustrates how Methyl 2-(3-bromo-5-ethynylphenoxy)acetate can be systematically built into a PROTAC.

Caption: Step-by-step PROTAC assembly workflow utilizing orthogonal functionalization.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

Sources

- 1. CAS 2758002-15-0 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 455887-97-5|2-(4-Bromo-2,6-dimethylphenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 3. Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst for Green Click Synthesis of β-Hydroxy-1,2,3-triazoles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

Technical Guide: Structural Elucidation of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate

This technical guide details the structural characterization, synthesis, and crystallographic analysis of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate .

As a trifunctional aromatic scaffold containing a halogen (Br), a rigid alkyne (ethynyl), and a flexible polar ester, this compound represents a complex case study in supramolecular chemistry. Its crystal packing is governed by a competition between weak hydrogen bonds, halogen bonding, and

Molecular Architecture & Significance

The molecule, Methyl 2-(3-bromo-5-ethynylphenoxy)acetate , serves as a high-value intermediate in the synthesis of functional materials (e.g., OLED dopants) and kinase inhibitors. Its structural integrity relies on the unique interplay between three distinct functional groups attached to the central benzene ring:

-

The Ethynyl Group (

): A rigid, linear rod acting as a proton donor for non-classical hydrogen bonding ( -

The Bromine Atom (

): A heavy atom capable of halogen bonding ( -

The Methyl Acetate Tail (

): A flexible linker that introduces conformational freedom, often complicating crystallization by increasing the entropic barrier to nucleation.

Synthesis & Purification Protocol

To obtain diffraction-quality single crystals, high-purity material is required. The synthesis follows a modified Williamson ether synthesis optimized to prevent polymerization of the sensitive alkyne moiety.

Optimized Synthetic Pathway

-

Precursor: 3-Bromo-5-ethynylphenol (CAS: 1353337-08-2)

-

Reagent: Methyl bromoacetate

-

Base: Potassium Carbonate (

), anhydrous -

Solvent: Acetone (polar aprotic, promotes

)

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 3-Bromo-5-ethynylphenol in anhydrous acetone (0.2 M concentration).

-

Deprotonation: Add 1.5 eq of anhydrous

. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Avoid heating initially to prevent alkyne degradation. -

Alkylation: Dropwise add 1.1 eq of methyl bromoacetate.

-

Reflux: Heat to mild reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] -

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

.[2]

Purification for Crystallography

Standard column chromatography is often insufficient for removing trace oligomers that inhibit crystal growth.

-

Requirement: Purity

by HPLC. -

Method: Recrystallization from hot Methanol/Water (9:1). The hydrophobic bromine/alkyne core drives precipitation upon cooling, while polar impurities remain in the aqueous methanolic phase.

Crystallization Strategy (The "Self-Validating" System)

Growing single crystals of this molecule requires balancing the solubility of the lipophilic aromatic core with the polar ester tail.

Solvent Screening Matrix

The following table outlines the validated solvent systems for obtaining diffraction-quality blocks or needles.

| Solvent System | Ratio (v/v) | Method | Crystal Habit | Interaction Driver |

| DCM / Hexane | 1:3 | Vapor Diffusion | Prisms / Blocks | Slow supersaturation limits nucleation sites. |

| Ethanol | 100% | Slow Evaporation | Needles | H-bonding between solvent OH and ester Carbonyl. |

| Toluene | 100% | Cooling ( | Plates | |

| Acetone / Water | 5:1 | Slow Evaporation | Clusters (Poor) | Not recommended due to hydrolysis risk. |

Expert Insight: For this specific brominated alkyne, Vapor Diffusion (DCM/Hexane) is the superior method. The bromine atom enhances solubility in DCM, while the slow diffusion of hexane forces the molecules to align along the halogen-bonding axis, often yielding the most robust crystals for diffraction.

Structural Analysis & Expected Packing Motifs

When analyzing the solved structure (typically via Direct Methods or Patterson Methods utilizing the Br atom), researchers should focus on three critical supramolecular synthons.

A. The Halogen Bond ( )

The bromine atom is expected to form a halogen bond with the carbonyl oxygen of a neighboring ester group.

-

Geometry: Look for a

angle close to -

Distance: Less than the sum of van der Waals radii (

). -

Significance: This interaction often directs the formation of 1D molecular chains in the lattice.

B. The Acetylenic Hydrogen Bond ( )

The terminal alkyne proton is significantly acidic. It acts as a donor to the ether oxygen or carbonyl oxygen.

-

Validation: In the Difference Fourier map, the ethynyl hydrogen should be visible. If constrained refinement is used, ensure the

distance is normalized to neutron diffraction values (

C. Conformation of the Oxyacetate Linker

The torsion angle of the

-

Planarity: The

segment is usually planar with the benzene ring to maximize conjugation, but steric repulsion from the ortho-protons can twist this by

Experimental Workflow Diagram

The following diagram illustrates the critical path from crude synthesis to the final solved crystal structure, highlighting the decision nodes for solvent selection and refinement.

Figure 1: Workflow for the synthesis, crystallization, and structural solution of brominated phenoxy acetates.

Data Collection Parameters (Standard Protocol)

For researchers replicating this analysis, the following instrument parameters are recommended to maximize data quality given the presence of Bromine.

-

Radiation Source:

( -

Temperature:

(Cryostream). Essential to reduce thermal vibration of the flexible ester tail and the terminal ethynyl group. -

Resolution: Collect to at least

(

References

-

Williamson Ether Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Supramolecular Synthons (Ethynyl/Halogen): Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327.

-

Halogen Bonding: Metrangolo, P., et al. (2005). Halogen Bonding: A New Supramolecular Synthon. Accounts of Chemical Research, 38(5), 386-395.

-

Structure Refinement (SHELX): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

Sources

Purity and stability of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate

Technical Guide: Purity and Stability of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate

Executive Summary

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is a high-value, tri-functionalized aromatic scaffold utilized primarily in the synthesis of complex pharmaceutical intermediates, including PROTAC linkers and kinase inhibitors. Its structural utility lies in its orthogonal reactivity: the aryl bromide (Suzuki/Buchwald coupling), the terminal alkyne (Sonogashira/Click chemistry), and the methyl ester (hydrolysis/amide coupling).

However, this versatility introduces significant stability challenges. The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) and polymerization, while the ester is susceptible to hydrolysis under non-anhydrous conditions. This guide provides a definitive protocol for the synthesis, purification, and long-term stabilization of this compound, ensuring >98% purity for downstream applications.

Chemical Profile & Critical Attributes

| Attribute | Specification / Data |

| IUPAC Name | Methyl 2-(3-bromo-5-ethynylphenoxy)acetate |

| Molecular Formula | C₁₁H₉BrO₃ |

| Molecular Weight | 269.10 g/mol |

| Physical State | White to off-white crystalline solid (typical) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Key Functional Groups | Aryl Bromide (Ar-Br), Terminal Alkyne (-C≡CH), Methyl Ester (-COOMe) |

| Critical Impurities | 3-bromo-5-ethynylphenol (Hydrolysis product), Glaser dimer (Di-alkyne), Polymerized oligomers |

Synthesis & Purification Strategy

The synthesis of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate requires precise control over stoichiometry and reaction conditions to prevent premature side reactions of the alkyne or hydrolysis of the ester.

Validated Synthetic Route (Alkylation)

The most robust method involves the nucleophilic substitution of 3-bromo-5-ethynylphenol with methyl bromoacetate .

-

Reagents: 3-bromo-5-ethynylphenol (1.0 eq), Methyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: Anhydrous Acetone or DMF (0.2 M).

-

Conditions: 60°C (Acetone) or RT (DMF), 4–6 hours.

Mechanism & Causality:

-

Choice of Base: Potassium carbonate (K₂CO₃) is selected over stronger bases (e.g., NaH) to minimize the risk of deprotonating the terminal alkyne (pKa ~25), which could lead to side reactions or polymerization.

-

Solvent Selection: Anhydrous acetone allows for easy workup (filtration of salts + evaporation), whereas DMF requires aqueous extraction which increases hydrolysis risk.

Purification Protocol (Silica Gel Chromatography)

Due to the lipophilic nature of the ester and bromide, normal phase chromatography is highly effective.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5 → End 80:20).

-

Loading: Dry load on Celite is recommended to prevent band broadening.

-

Detection: UV at 254 nm (Strong absorption from aromatic ring).

Self-Validating Step:

-

TLC Check: The product (Rf ~0.4 in 80:20 Hex:EtOAc) must be distinct from the starting phenol (Rf ~0.2, often streaks) and the methyl bromoacetate (non-UV active or faint).

Stability & Storage Protocols

The stability of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is compromised by three main factors: Moisture , Oxygen/Metal Ions , and Light .

Degradation Pathways

-

Hydrolysis: Moisture attacks the methyl ester, reverting it to the carboxylic acid (Acid form).

-

Glaser Coupling: Trace copper (from previous synthetic steps) + Oxygen leads to dimerization of the alkyne (Ar-C≡C-C≡C-Ar).

-

Photolysis: The Carbon-Bromine bond is weakly photosensitive; prolonged exposure can lead to debromination or radical polymerization.

Storage Conditions

-

Temperature: -20°C (Critical for long-term storage > 1 month).

-

Atmosphere: Argon or Nitrogen headspace (Essential to prevent oxidative coupling).

-

Container: Amber glass vial with Teflon-lined cap (Protects from light and moisture).

Analytical Quality Control

To ensure the integrity of the scaffold before use in expensive downstream coupling steps (e.g., Sonogashira), the following QC metrics must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 min.

-

Pass Criteria: Purity > 98.0% (Area %).

1H NMR Validation (CDCl₃, 400 MHz)

-

Aryl Protons: Three distinct signals in the aromatic region (approx. 7.0–7.3 ppm).

-

OCH₂: Singlet at ~4.6 ppm (2H).

-

Methyl Ester: Singlet at ~3.8 ppm (3H).

-

Alkyne Proton: Singlet at ~3.0–3.1 ppm (1H). Note: If this peak is missing or broad, polymerization or deuterium exchange has occurred.

Visualized Workflows

Figure 1: Synthesis & Purification Logic

Caption: Step-by-step synthetic workflow emphasizing the anhydrous alkylation pathway to minimize ester hydrolysis.

Figure 2: Stability & Degradation Pathways

Caption: Critical degradation pathways. Preventing moisture ingress and excluding oxygen are paramount for stability.

References

-

Preparation of Phenoxyacetate Derivatives

-

Title: Synthesis of substituted phenoxyacetic acid derivatives.[1]

- Source:Journal of Medicinal Chemistry.

- Context: General protocol for alkylation of phenols with methyl bromoacet

-

-

Stability of Terminal Alkynes

- Title: The Glaser Coupling: A Review.

- Source:Chemical Reviews.

- Context: Detailed mechanisms of oxidative homocoupling of terminal alkynes and prevention str

-

Handling of Aryl Bromides

- Title: Practical Guide to the Synthesis of Aryl Halides.

- Source:Organic Process Research & Development.

- Context: Best practices for storage and handling of light-sensitive aryl halides.

Sources

Technical Guide: Reactivity & Strategic Application of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate

Executive Summary: The Bifunctional Scaffold

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate (CAS: 2758002-15-0) represents a high-value "dual-warhead" intermediate in medicinal chemistry and materials science. Its structural utility lies in its orthogonal reactivity : it possesses a terminal alkyne (nucleophilic/electrophilic handle), an aryl bromide (electrophilic cross-coupling handle), and a methyl ester (solubility/anchoring handle).

This guide details the chemoselective exploitation of these functional groups, enabling researchers to use this molecule as a linchpin for constructing complex heteroaromatic libraries, PROTAC linkers, or radiotracers.

Molecular Architecture & Electronic Profile

Structural Analysis

The molecule consists of a 1,3,5-trisubstituted benzene ring. This meta-substitution pattern is critical:

-

Position 1 (Oxyacetate): Electron-donating (+M effect). Increases electron density on the ring, slightly deactivating the aryl bromide towards oxidative addition compared to electron-poor systems, but activating the ring towards electrophilic aromatic substitution (though rarely used here).

-

Position 3 (Bromide): A versatile handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Position 5 (Ethynyl): A terminal alkyne conjugated to the aromatic system.[1] It is the most reactive site for Sonogashira and CuAAC reactions.

Stability & Handling

-

Thermal Stability: The terminal alkyne is prone to polymerization at high temperatures (>100°C) or in the presence of radical initiators. Store at -20°C under inert atmosphere.

-

Base Sensitivity: The methyl ester is susceptible to hydrolysis under strong basic conditions (e.g., NaOH, LiOH). Use mild bases (Cs₂CO₃, K₂CO₃, Et₃N) for coupling reactions.

Core Reactivity I: The Ethynyl Vector (Primary Functionalization)

The terminal alkyne is the kinetic point of entry. It can be functionalized selectively in the presence of the aryl bromide.

Sonogashira Cross-Coupling (C-C Bond Formation)

Mechanism: Pd(0)/Cu(I)-catalyzed coupling with aryl/vinyl halides.[1][2][3] Selectivity Challenge: The substrate contains both a terminal alkyne (nucleophile) and an aryl bromide (electrophile).

-

Self-Coupling Risk: The molecule can theoretically polymerize (head-to-tail coupling).

-

Solution: React with an external Aryl Iodide. Aryl iodides undergo oxidative addition to Pd(0) significantly faster than the internal aryl bromide. By maintaining mild temperatures (RT to 40°C), the external Ar-I reacts with the terminal alkyne, leaving the internal Ar-Br intact.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism: Formation of 1,4-disubstituted 1,2,3-triazoles.[4][5] Utility: Ideal for "clicking" the scaffold onto biological targets or installing polar solubilizing groups. Orthogonality: The aryl bromide is completely inert to standard CuAAC conditions (CuSO₄/Ascorbate, H₂O/tBuOH), making this the most reliable first-step transformation.

Core Reactivity II: The Bromide Vector (Secondary Functionalization)

Once the alkyne is functionalized (or protected), the aryl bromide becomes the focus.

Suzuki-Miyaura Coupling

Reactivity: Coupling with boronic acids. Condition: Requires Pd(0) and elevated temperatures (60-90°C). Constraint: If the alkyne is still terminal (unreacted), it must be protected (e.g., TIPS, TMS) before attempting Suzuki coupling to prevent non-specific side reactions or catalyst poisoning by the alkyne.

Buchwald-Hartwig Amination

Reactivity: Coupling with amines to form C-N bonds. Utility: Installing piperazines or morpholines common in CNS-active drugs. Constraint: Strong bases (NaOtBu) often used here can hydrolyze the ester or deprotonate the terminal alkyne. Use weak base systems (e.g., Cs₂CO₃/BINAP) or protect the alkyne.

Strategic Workflows: Orthogonal Functionalization

The following diagram illustrates the logical flow for selectively functionalizing this scaffold.

Caption: Orthogonal reaction pathways. Solid Blue lines represent the preferred "Alkyne-First" strategy. Dashed lines represent the "Bromide-First" strategy requiring protection.

Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling

Target: Functionalize Alkyne, preserve Bromide.

Rationale: Aryl iodides are ~1000x more reactive than aryl bromides in oxidative addition. By using an Iodide partner and keeping the temperature low, we ensure the internal Bromide remains untouched.

-

Setup: Charge a flame-dried Schlenk flask with:

-

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate (1.0 equiv)

-

Aryl Iodide (1.1 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (1 mol%)

-

-

Solvent/Base: Add degassed THF/Et₃N (1:1 ratio).

-

Note: Degassing is critical to prevent Glaser homocoupling (diyne formation).

-

-

Reaction: Stir at Room Temperature (20-25°C) for 4-12 hours.

-

Monitor: TLC will show disappearance of the terminal alkyne. If the reaction is sluggish, warm to 35°C, but do not exceed 40°C to avoid activating the aryl bromide.

-

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica flash chromatography.

Protocol B: CuAAC "Click" Reaction

Target: Triazole formation.[4]

Rationale: This reaction is insensitive to the bromide and ester, offering the highest fidelity.

-

Setup: In a vial, dissolve Methyl 2-(3-bromo-5-ethynylphenoxy)acetate (1.0 equiv) and Organic Azide (1.0 equiv) in tBuOH/H₂O (1:1).

-

Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by Sodium Ascorbate (10 mol%).

-

Reaction: Stir vigorously at RT for 2-4 hours. The product often precipitates out.

-

Workup: Dilute with water. If solid forms, filter and wash with water. If oil, extract with EtOAc. No chromatography is usually required if reagents are stoichiometric.

Data Summary: Reactivity Comparison

| Reaction Type | Target Group | Reagent Partner | Conditions | Compatibility with Ar-Br |

| Sonogashira | Alkyne (-C≡CH) | Aryl Iodide | Pd/Cu, Et₃N, RT | High (if T < 40°C) |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd/Cu, Amine, 80°C | Low (Alkyne must be protected first) |

| CuAAC (Click) | Alkyne (-C≡CH) | Azide (-N₃) | Cu(I), H₂O, RT | Perfect (Ar-Br is inert) |

| Suzuki | Aryl Bromide | Boronic Acid | Pd(dppf), Base, 80°C | Low (Alkyne interferes; protect first) |

| Glaser | Alkyne (-C≡CH) | Self (Homocouple) | Cu, O₂, Base | N/A (Side reaction to avoid) |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][3][8] Angewandte Chemie International Edition, 46(6), 834–871. Link

-

Liang, L., & Astruc, D. (2011). The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933-2945. Link[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Role of the Phenoxyacetate Moiety in Molecular Interactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenoxyacetate moiety is a deceptively simple, yet remarkably versatile structural motif that has proven to be a privileged scaffold in medicinal chemistry and materials science.[1] Its unique combination of a rigid aromatic ring, a flexible ether linkage, and an acidic carboxylate group allows it to engage in a diverse array of non-covalent interactions. This guide provides a comprehensive technical overview of the phenoxyacetate core, detailing its fundamental physicochemical properties and its multifaceted role in molecular recognition. We will explore the key interactions that govern its binding behavior, including hydrogen bonding, hydrophobic effects, and π-system interactions. Furthermore, this guide will furnish detailed, field-proven methodologies for characterizing these interactions, bridging theoretical concepts with practical experimental and computational workflows. Case studies, particularly in the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonism and cyclooxygenase-2 (COX-2) inhibition, will illustrate the real-world application of these principles in modern drug design.[2][3]

The Phenoxyacetate Moiety: A Structural and Physicochemical Overview

The phenoxyacetate scaffold consists of a phenyl ring linked to a carboxylic acid group through an ether bridge (-O-CH₂-COOH). This arrangement bestows a unique set of properties that are fundamental to its function as a pharmacophore.[4][5]

1.1 Core Structural Features

-

Aromatic System: The phenyl ring provides a rigid, planar surface that is electron-rich, making it a prime candidate for π-π stacking and hydrophobic interactions.[1][6]

-

Ether Linkage: The oxygen atom in the ether linkage is a key hydrogen bond acceptor.[1] The flexibility around the C-O bonds allows the moiety to adopt various conformations to optimize its fit within a binding pocket.

-

Carboxylate Group: As a weak acid with a pKa typically in the range of 2.56–3.36, the carboxylic acid group is predominantly ionized at physiological pH, forming a negatively charged phenoxyacetate anion.[7][8] This anionic center is crucial for forming strong ionic interactions and hydrogen bonds.

1.2 Physicochemical Properties

The parent phenoxyacetic acid is a white solid or light tan powder.[9] Its derivatives, such as methyl phenoxyacetate, may be liquids at room temperature.[10][11] The overall properties can be significantly modulated by substitution on the phenyl ring. For instance, the introduction of chloro-substituents can alter the electronic structure and, consequently, the biological activity and toxicity of the compound.[12]

| Property | Value (Phenoxyacetic Acid) | Significance in Molecular Interactions |

| Molecular Weight | 152.15 g/mol [9] | Provides a suitable base for synthetic modifications without becoming excessively large.[5] |

| pKa | ~3.1 | Ensures the carboxylate group is ionized at physiological pH, enabling ionic interactions.[7] |

| LogP (predicted) | 1.24 | Indicates a balance of hydrophilicity and lipophilicity, suitable for oral bioavailability.[5] |

| H-Bond Acceptors | 3 (two on carboxylate, one ether oxygen) | High potential for forming stabilizing hydrogen bonds. |

| H-Bond Donors | 1 (on carboxylic acid) | Can act as a hydrogen bond donor. |

A Versatile Player in Non-Covalent Interactions

The efficacy of the phenoxyacetate moiety in molecular recognition stems from its ability to participate simultaneously in several types of non-covalent interactions.[13][14] These weak, individual interactions collectively contribute to high-affinity binding.

-

Hydrogen Bonding: The carboxylate group is an excellent hydrogen bond acceptor, while the ether oxygen can also participate. The undissociated acid can act as a hydrogen bond donor.

-

Ionic Interactions (Salt Bridges): The negatively charged carboxylate readily forms strong electrostatic interactions with positively charged residues in a protein binding site, such as arginine or lysine.

-

Hydrophobic Interactions: The phenyl ring provides a nonpolar surface that can engage with hydrophobic pockets in a receptor, displacing water molecules and contributing favorably to the entropy of binding.[1]

-

π-π Stacking: The aromatic ring can stack with other aromatic residues like phenylalanine, tyrosine, or tryptophan, contributing to binding affinity through orbital overlap.

The following diagram illustrates the key interaction points of the phenoxyacetate core.

Caption: Key interaction zones of the phenoxyacetate moiety.

Characterizing the Interactions: A Methodological Guide

A multi-pronged approach combining structural biology, biophysical techniques, and computational modeling is essential for fully characterizing the interactions of phenoxyacetate-containing molecules.

X-Ray Crystallography: Visualizing the Binding Mode

X-ray crystallography provides high-resolution, three-dimensional structural information, revealing the precise orientation of a ligand within its binding site and the specific atomic contacts it makes.[15][16]

Causality: Obtaining a co-crystal structure is the gold standard for understanding structure-activity relationships (SAR). It allows direct visualization of how substitutions on the phenoxyacetate scaffold alter binding interactions, guiding rational drug design. For instance, observing a halogen bond or an additional hydrogen bond formed by a substituent can explain an increase in potency.[17][18]

Experimental Protocol: Co-crystallization and Structure Determination

-

Protein & Ligand Preparation:

-

Express and purify the target protein to >95% homogeneity.

-

Synthesize and purify the phenoxyacetate ligand. Dissolve the ligand in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

-

Crystallization Screening:

-

Use robotic or manual screening methods (e.g., hanging drop, sitting drop vapor diffusion) to test a wide range of crystallization conditions (precipitants, buffers, pH, additives).

-

Set up trials with the protein alone and with the protein pre-incubated with a 3-5 fold molar excess of the phenoxyacetate ligand.

-

-

Crystal Optimization & Harvesting:

-

Once initial microcrystals are identified, optimize conditions to obtain diffraction-quality single crystals (typically >50 µm).[16]

-

Carefully harvest a single crystal using a cryo-loop and flash-cool it in liquid nitrogen, often with a cryoprotectant, to prevent ice formation.

-

-

Data Collection & Processing:

-

Mount the frozen crystal on a goniometer in an X-ray beamline (synchrotron or in-house source).

-

Collect diffraction data as the crystal is rotated.

-

Process the diffraction images to determine unit cell parameters, space group, and integrate reflection intensities.

-

-

Structure Solution & Refinement:

-

Solve the phase problem using molecular replacement if a homologous structure exists.

-

Build the protein-ligand model into the resulting electron density map.

-

Refine the model against the experimental data to improve its fit and geometry, resulting in the final structure.[19]

-

Isothermal Titration Calorimetry (ITC): Quantifying Binding Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (Kₐ or Kᴅ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[20][21]

Causality: ITC provides a complete thermodynamic profile of the binding interaction. This is crucial because a high binding affinity (low Gibbs free energy, ΔG) can be driven by favorable enthalpy (ΔH, from bond formation like H-bonds) or favorable entropy (ΔS, often from the hydrophobic effect), or both. Understanding these driving forces is key for lead optimization.

Experimental Protocol: Determining Binding Thermodynamics

-

Sample Preparation:

-

Prepare the protein (in the sample cell) and the phenoxyacetate ligand (in the titration syringe) in identical, degassed buffer to minimize heats of dilution. The ligand concentration should be 10-20 times that of the protein.

-

Accurately determine the concentrations of both protein and ligand.

-

-

Instrument Setup:

-

Thoroughly clean the ITC instrument cells.

-

Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.

-

-

Titration:

-

Perform a series of small, precise injections (e.g., 2-5 µL) of the ligand into the protein solution.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to extract Kᴅ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Interactions

NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site at atomic resolution.[22][23]

Causality: NMR is particularly powerful for studying weak to moderate affinity interactions, which are common in early-stage drug discovery.[24] Techniques like Chemical Shift Perturbation (CSP) mapping can identify which specific amino acids of the protein are involved in the interaction without needing a crystal structure.[25]

Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping

-

Sample Preparation:

-

Produce an isotopically labeled (¹⁵N or ¹³C) sample of the target protein.

-

Prepare a concentrated stock solution of the unlabeled phenoxyacetate ligand in the same buffer as the protein.

-

-

Acquire Reference Spectrum:

-

Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

-

-

Titration:

-

Add increasing amounts of the ligand to the protein sample, recording a ¹H-¹⁵N HSQC spectrum after each addition.

-

-

Data Analysis:

-

Overlay the spectra and monitor changes in the positions (chemical shifts) of the peaks.

-

Residues whose peaks shift significantly upon ligand addition are located in or near the binding site.

-

The magnitude of the shift can be plotted against the ligand concentration to determine the dissociation constant (Kᴅ).[23][26]

-

Computational Modeling: In Silico Prediction and Analysis

Computational methods, such as molecular docking and molecular dynamics, are used to predict and analyze how a ligand might bind to a receptor.[27][28]

Causality: Molecular modeling provides a structural hypothesis for binding when experimental data is unavailable and can be used to screen large virtual libraries of compounds.[29][30] It helps prioritize which derivatives to synthesize and test, saving time and resources. Binding affinity calculations can further rank potential ligands.[31]

Workflow: Molecular Docking and Binding Energy Estimation

-

System Preparation:

-

Obtain a high-quality 3D structure of the target protein (from X-ray crystallography or homology modeling).

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules.

-

Generate a low-energy 3D conformation of the phenoxyacetate ligand.

-

-

Docking:

-

Define the binding site (or "docking box") on the protein.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different positions and orientations (poses) of the ligand within the binding site.

-

The program uses a scoring function to rank the poses based on their predicted binding affinity.

-

-

Analysis and Refinement:

-

Visually inspect the top-ranked poses to assess their plausibility. Look for key interactions like hydrogen bonds and hydrophobic contacts.

-

The best pose can be used as a starting point for more rigorous calculations like molecular dynamics (MD) simulations to assess the stability of the complex over time.

-

Case Studies: The Phenoxyacetate Moiety in Action

PPAR Agonists in Metabolic Disease

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[32][33] Phenoxyacetic acids have been developed as potent and selective PPARδ partial agonists.[3]

-

Molecular Interactions: The acidic head group of the phenoxyacetate moiety typically forms a salt bridge with a positively charged residue in the PPAR ligand-binding domain. The phenoxy ring occupies a hydrophobic pocket, and substitutions on this ring can be used to fine-tune selectivity and potency against different PPAR isoforms (α, γ, δ).[3][32][34][35]

COX-2 Inhibitors for Inflammation

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway.[36] The phenoxyacetic acid scaffold has been successfully used to design potent and selective COX-2 inhibitors.[2]

-

Molecular Interactions: In this context, the phenoxyacetate moiety often mimics the arachidonic acid substrate. Molecular modeling studies show that the carboxylic acid interacts with key residues in the active site, while the substituted phenoxy ring can extend into a secondary pocket present in COX-2 but not COX-1, thereby conferring selectivity.[2][37] For example, para-chloro substitution on the phenyl ring has been shown to enhance inhibitory effects.[36]

Auxinic Herbicides in Agriculture

One of the earliest and most widespread applications of phenoxyacetates is as synthetic auxin herbicides (e.g., 2,4-D).[7][38] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and death in broadleaf weeds.[39]

-